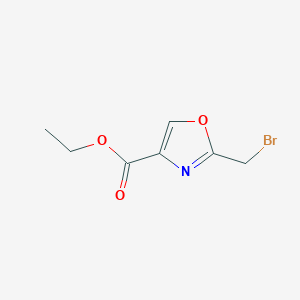

Ethyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate

Übersicht

Beschreibung

Ethyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate is an organic compound that belongs to the oxazole family. It is characterized by the presence of a bromomethyl group attached to the oxazole ring, which is further substituted with an ethyl ester group at the 4-position. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate typically involves the bromination of a suitable precursor. One common method is the bromination of ethyl 2-methyl-1,3-oxazole-4-carboxylate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or acetonitrile at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, greener solvents and catalysts may be employed to reduce the environmental impact of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.

Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Cross-Coupling Reactions: The bromomethyl group can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used in solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

Cross-Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate or cesium carbonate, are used in solvents such as toluene or ethanol.

Major Products

Nucleophilic Substitution: Products include azides, thiols, and ethers.

Elimination Reactions: Alkenes are the primary products.

Cross-Coupling Reactions: Various biaryl and alkyl-aryl compounds are formed.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate is a chemical compound with a bromomethyl group at the 2-position of the oxazole ring and a carboxylate functional group at the 4-position. It belongs to the oxazole family, known for its diverse biological activities and applications in medicinal chemistry. The molecular formula of this compound is C₆H₆BrNO₄, and its molecular weight is approximately 220.02 g/mol.

Scientific Research Applications

Anticancer Research: this compound has demonstrated promising biological activities, especially in anticancer research. Studies indicate that compounds with similar structures exhibit potent cytotoxic effects against various human cancer cell lines, including lung, kidney, and breast cancers. The mechanism of action may involve interactions with cellular targets such as tubulin and cyclin-dependent kinases (CDK), which are crucial for cell division and proliferation. Molecular docking studies suggest that its structure allows for binding to targets involved in cell cycle regulation and apoptosis pathways. These interactions may contribute to its observed anticancer properties and warrant further investigation into its mechanism of action.

Organic Synthesis and Medicinal Chemistry: this compound serves as a valuable building block in organic synthesis and medicinal chemistry. Its derivatives have been explored for their potential therapeutic applications in treating various diseases due to their biological activity against cancer and other conditions. Additionally, this compound can be utilized in the development of novel pharmaceuticals and agrochemicals. The presence of the bromine atom enhances its nucleophilicity and potential interactions with biological molecules.

Protein Modification: Ethyl 2-(bromomethyl)acrylate can be used for selective reactivity with cysteine residues via its α-bromo-methylene functional group . Cysteine residues represent an attractive anchoring residue due to their low proteomic abundance and their high reactivity at physiological pH, enabling rapid and selective modification on unprotected peptides and proteins .

Analogs The table below shows some structural analogs of this compound:

| Compound Name | Structural Feature | Unique Aspect |

|---|---|---|

| This compound | Bromomethyl group | Higher reactivity due to bromine |

| Ethyl 2-(iodomethyl)-1,3-oxazole-4-carboxylate | Iodomethyl group | Increased nucleophilicity |

| Ethyl 2-(hydroxymethyl)-1,3-oxazole-4-carboxylate | Hydroxymethyl group | Potential for hydrogen bonding interactions |

| Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate | Chloromethyl group | allows for diverse chemical modifications |

Wirkmechanismus

The mechanism of action of Ethyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate primarily involves its reactivity towards nucleophiles. The bromomethyl group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of new bonds. This reactivity is exploited in various synthetic transformations and biological modifications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl 2-(bromomethyl)acrylate: Similar in structure but with an acrylate group instead of an oxazole ring.

Bromoethane: A simpler compound with a bromine atom attached to an ethyl group.

Uniqueness

Ethyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties. This makes it more versatile in synthetic applications compared to simpler brominated compounds like bromoethane. The combination of the bromomethyl group and the ester functionality also allows for a wider range of chemical transformations.

Biologische Aktivität

Ethyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the compound's biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C₆H₆BrN₃O₄

- Molecular Weight : Approximately 220.02 g/mol

- Structural Features : The compound features a bromomethyl group at the 2-position of the oxazole ring and a carboxylate functional group at the 4-position, which contribute to its reactivity and biological activity .

This compound exhibits its biological effects through several mechanisms:

- Cytotoxicity : Studies indicate that this compound demonstrates potent cytotoxic effects against various human cancer cell lines, including those derived from lung, kidney, and breast cancers. The mechanism may involve interactions with critical cellular targets such as tubulin and cyclin-dependent kinases (CDKs), which are essential for cell division and proliferation.

- Enzyme Interaction : The compound has been shown to interact with enzymes involved in metabolic pathways and oxidative stress responses. This interaction may lead to enzyme inhibition or activation, influencing cellular functions and signaling pathways.

- Molecular Docking Studies : Computational studies suggest that this compound can bind to targets involved in cell cycle regulation and apoptosis pathways, further supporting its potential as an anticancer agent.

Biological Activities

The biological activities associated with this compound include:

- Anticancer Activity : The compound has shown significant promise in anticancer research, with studies indicating its ability to induce apoptosis in cancer cells through multiple pathways.

- Antimicrobial Properties : Preliminary investigations suggest potential antimicrobial activity against various pathogens, although specific mechanisms remain to be fully elucidated.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Cytotoxic effects on lung, kidney, breast cancer cells | |

| Enzyme Interaction | Modulation of metabolic enzymes | |

| Antimicrobial | Potential activity against various pathogens |

Case Study: Anticancer Efficacy

In a study assessing the anticancer efficacy of this compound on human cancer cell lines, the compound exhibited IC50 values in the low micromolar range across several tested lines. The study highlighted the compound's ability to disrupt microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.

Eigenschaften

IUPAC Name |

ethyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO3/c1-2-11-7(10)5-4-12-6(3-8)9-5/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIZIBTYIZFDYCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC(=N1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60348874 | |

| Record name | ethyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142841-00-7 | |

| Record name | ethyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.